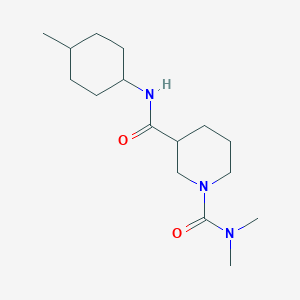
N-(4-chlorophenyl)-2-ethylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-ethylmorpholine-4-carboxamide, also known as Etomidate, is a medication that is commonly used as an intravenous anesthetic. It was first synthesized in the 1960s and has since become a popular choice for anesthesia due to its rapid onset and short duration of action. In
Wirkmechanismus
N-(4-chlorophenyl)-2-ethylmorpholine-4-carboxamide works by enhancing the activity of the gamma-aminobutyric acid (GABA) receptor in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By enhancing GABA activity, this compound produces a sedative and anesthetic effect, leading to loss of consciousness and pain perception.
Biochemical and Physiological Effects:
This compound has a number of physiological effects on the body. It can cause respiratory depression, leading to a decrease in oxygen saturation levels. It can also cause hypotension, or low blood pressure, which can be problematic in patients with cardiovascular disease. This compound has been shown to have minimal effects on the cardiovascular system, making it a popular choice for patients with compromised cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-ethylmorpholine-4-carboxamide has a number of advantages for use in laboratory experiments. It has a rapid onset and short duration of action, making it ideal for studies that require quick induction and recovery times. It also has a well-established safety profile, making it a reliable choice for use in animal studies. However, this compound can be expensive, which may limit its use in some research settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-chlorophenyl)-2-ethylmorpholine-4-carboxamide. One area of interest is the development of new formulations that can be administered in different ways, such as intranasally or transdermally. Another area of interest is the investigation of this compound's potential use in the treatment of neurological disorders, such as epilepsy and traumatic brain injury. Finally, there is ongoing research into the development of new GABA receptor modulators that may have improved safety profiles and fewer side effects than existing drugs like this compound.
Conclusion:
This compound is a widely used intravenous anesthetic that has been extensively studied for its safety and efficacy in medical settings. Its mechanism of action, physiological effects, and advantages and limitations for laboratory experiments have been well-established. Ongoing research into new formulations and potential therapeutic applications will continue to expand our understanding of this important drug.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-ethylmorpholine-4-carboxamide involves the reaction of 2-ethylmorpholine with 4-chlorobenzoyl chloride in the presence of a base. The resulting product is then treated with ethyl chloroformate to form this compound. This method of synthesis is relatively simple and efficient, making this compound readily available for use in medical settings.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-ethylmorpholine-4-carboxamide has been extensively studied for its use as an anesthetic in medical procedures. It is commonly used for induction of anesthesia in patients undergoing surgery, as well as for sedation in critical care settings. In addition to its use as an anesthetic, this compound has also been studied for its potential use in the treatment of seizures and status epilepticus.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-ethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-12-9-16(7-8-18-12)13(17)15-11-5-3-10(14)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYXOZBQWHOTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)


![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7517692.png)


![4-[2-(4-Pyrrol-1-ylphenyl)acetyl]piperazin-2-one](/img/structure/B7517706.png)
![1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7517725.png)